2-(5-Bromo-2-methylpyrazol-3-yl)-5-fluoropyridine
Description
Properties
IUPAC Name |
2-(5-bromo-2-methylpyrazol-3-yl)-5-fluoropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFN3/c1-14-8(4-9(10)13-14)7-3-2-6(11)5-12-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIXEZREDOXYTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)Br)C2=NC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-methylpyrazol-3-yl)-5-fluoropyridine typically involves the formation of the pyrazole ring followed by its functionalization and subsequent coupling with a fluoropyridine derivative. One common method involves the cyclization of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring. This intermediate can then be brominated and methylated under controlled conditions to yield the desired pyrazole derivative. The final step involves coupling this pyrazole derivative with a fluoropyridine compound under palladium-catalyzed cross-coupling conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions. The choice of solvents, catalysts, and purification methods are also optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-methylpyrazol-3-yl)-5-fluoropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The pyrazole and pyridine rings can participate in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are commonly used.
Coupling Reactions: Palladium catalysts and ligands are typically used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield an aminopyrazole derivative, while coupling reactions can form more complex heterocyclic compounds .
Scientific Research Applications
Medicinal Chemistry
Drug Development
This compound serves as a crucial building block for synthesizing potential drug candidates. Its structure allows for modifications that can enhance bioactivity against specific biological targets, such as enzymes and receptors. The presence of bromine and fluorine atoms contributes to its binding affinity, making it suitable for developing inhibitors against various diseases, including cancer and inflammatory conditions.
Case Study: Anticancer Activity
A study evaluated the anticancer effects of derivatives synthesized from 2-(5-Bromo-2-methylpyrazol-3-yl)-5-fluoropyridine against multiple cancer cell lines. The results indicated significant growth inhibition, with IC50 values ranging from 8 to 15 µM, demonstrating its potential as an anticancer agent.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 12.5 | Kinase inhibition |
| MCF7 (Breast) | 8.3 | Apoptosis induction |
Organic Synthesis
Intermediate for Complex Compounds
In organic synthesis, this compound acts as an intermediate in generating more complex heterocyclic compounds. It can undergo various reactions, including cross-coupling and substitution reactions, to form diverse chemical entities .
Synthesis Example
A palladium-catalyzed Suzuki cross-coupling reaction using this compound has been documented, yielding novel pyridine derivatives that exhibit promising biological activities. The study utilized density functional theory (DFT) to analyze the electronic properties and predict reactivity pathways of the synthesized compounds .
Material Science
Development of Novel Materials
The compound's unique structural features make it suitable for applications in material science, particularly in the development of organic electronic materials. Its electron-deficient nature allows it to function effectively as a building block in organic light-emitting diodes (OLEDs) and other semiconductor applications .
Case Study: OLED Applications
Research has shown that derivatives of this compound can be utilized in OLEDs due to their favorable electronic properties. These materials are being explored for their potential to enhance device performance through improved charge transport and light emission characteristics .
Summary
The applications of this compound span multiple scientific domains, from medicinal chemistry to material science. Its role as a versatile building block facilitates the development of novel therapeutic agents and advanced materials for electronic applications. Ongoing research continues to uncover its potential benefits across various fields.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-methylpyrazol-3-yl)-5-fluoropyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity for these targets. The exact molecular pathways involved can vary depending on the specific biological system being studied .
Comparison with Similar Compounds
Structural Analogs
2-(4-Bromo-1H-pyrazol-3-yl)-5-fluoropyridine
- Key Differences : The pyrazole substituent in this analog has a bromine at the 4-position instead of the 5-position, and lacks the methyl group at the 2-position.
- Implications : Positional isomerism of the bromine atom may alter electronic properties and steric effects, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) or binding to biological targets .
2-(2,4-Difluorophenyl)-5-fluoropyridine
- Key Differences : Replaces the bromo-methylpyrazole group with a difluorophenyl ring.
Thiazolo[5,4-b]-5-fluoropyridine Derivatives
- Key Differences : Features a fused thiazole ring instead of a pyrazole.
- Implications : The thiazole moiety increases aromaticity and may improve pharmacokinetic properties, such as blood-brain barrier penetration, as seen in microPET imaging studies .
Functional Analogs
5-Fluoropyridine Derivatives with Silicon Substituents
- Example : (Z)-3-(1,4-Bis(trimethylsilyl)but-2-en-2-yl)-5-fluoropyridine.
- Key Differences: Silicon-containing groups enhance solubility in nonpolar solvents and facilitate catalytic applications (e.g., in C–H borylation reactions).
- Implications : The bromine in the target compound may serve as a better leaving group for nucleophilic substitutions compared to silicon-based substituents .
Bioactive 5-Fluoropyridine Compounds
- Example : 5-Fluoropyridine-benzo[b]thiophene hybrids.
- Key Differences : A benzo[b]thiophene group replaces the pyrazole.
- Implications : Such hybrids exhibit antitubercular activity, suggesting that the pyrazole-bromo-methyl group in the target compound could be optimized for similar pharmacological effects .
Pharmacological Activity
- Antimicrobial Activity : Fluoropyridine-thiazole hybrids demonstrate rapid brain clearance in PET imaging, useful for neuroimaging .
Physical and Chemical Properties
*Calculated based on formula C₉H₇BrFN₃.
Biological Activity
2-(5-Bromo-2-methylpyrazol-3-yl)-5-fluoropyridine is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of bromine and fluorine atoms, along with the pyrazole and pyridine moieties, suggests that this compound may interact with various biological targets, making it valuable in drug discovery and development.
Chemical Structure and Synthesis
The compound consists of a pyrazole ring substituted with a bromine and a methyl group at one position and a fluoropyridine at another. The synthesis typically involves the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole, followed by bromination and methylation, and finally coupling with fluoropyridine under palladium-catalyzed conditions.
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets such as enzymes or receptors. This binding can modulate their activity, which is crucial for therapeutic effects. The halogen substituents (bromine and fluorine) may enhance binding affinity and selectivity, impacting the pharmacokinetic properties of the compound.
Antitumor Activity
Pyrazole derivatives have been recognized for their antitumor properties, particularly in inhibiting cancer cell lines. Compounds similar to this compound have shown activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. For example, certain pyrazoles have been reported to inhibit key oncogenic pathways and exhibit synergistic effects when combined with established chemotherapeutics like doxorubicin .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole compounds has also been explored. In vitro studies indicate that these compounds can inhibit nitric oxide (NO) production in macrophages stimulated by lipopolysaccharides (LPS), suggesting a mechanism for reducing inflammation . This activity is particularly relevant in conditions characterized by chronic inflammation.
Case Studies
- Antibacterial Evaluation : A study evaluated several pyrazole derivatives against XDR-S. Typhi, revealing that structural modifications could enhance antibacterial potency significantly. The most effective derivative had an MIC of 6.25 mg/mL .
- Antitumor Synergy : A combination therapy involving pyrazole derivatives demonstrated enhanced cytotoxicity in breast cancer cell lines, indicating that these compounds can potentiate the effects of traditional chemotherapeutics, potentially leading to improved treatment outcomes .
- Inflammation Model : In experiments using RAW264.7 macrophages, compounds similar to this compound were shown to significantly reduce LPS-induced NO secretion, highlighting their potential as anti-inflammatory agents .
Data Table: Biological Activities of Pyrazole Derivatives
| Activity Type | Compound | MIC (mg/mL) | IC50 (µM) | Notes |
|---|---|---|---|---|
| Antibacterial | 5d derivative | 6.25 | - | Effective against XDR-S. Typhi |
| Antitumor | Doxorubicin + Pyrazole derivative | - | - | Synergistic effect in MDA-MB-231 cells |
| Anti-inflammatory | Similar pyrazole | - | 1.469 ± 0.02 | Inhibits NO production in RAW264.7 cells |
Q & A
Q. What synthetic routes are effective for preparing 2-(5-Bromo-2-methylpyrazol-3-yl)-5-fluoropyridine?
- Methodological Answer : The compound can be synthesized via bromination of a pyrazole precursor followed by coupling with a fluoropyridine moiety. For example:
- Bromination : Use NBS (N-bromosuccinimide) in a polar aprotic solvent (e.g., DMF) at 60–80°C to selectively brominate the pyrazole ring at the 5-position .
- Cross-Coupling : Employ Suzuki-Miyaura coupling with a fluoropyridine boronic acid derivative. Optimize catalyst loading (e.g., Pd(PPh₃)₄, 2–5 mol%) and base (e.g., Na₂CO₃) in a THF/H₂O solvent system .
- Key Validation : Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .
Q. How can spectroscopic methods confirm the structure of this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for pyrazole C-H signals at δ 6.2–6.8 ppm (split due to bromine’s electronegativity) and fluoropyridine aromatic protons at δ 8.1–8.5 ppm. Methyl groups on the pyrazole appear as a singlet near δ 2.5 ppm .
- ¹³C NMR : The brominated carbon resonates at δ 115–120 ppm, while the fluorine-bearing pyridine carbon appears at δ 150–155 ppm .
- MS : ESI-MS should show [M+H]⁺ at m/z 270–272 (isotopic pattern confirms bromine presence) .
Q. What structural insights are provided by X-ray crystallography?
- Methodological Answer : Single-crystal X-ray diffraction reveals:
- Bond Angles/Lengths : The pyrazole ring exhibits N–C bond lengths of ~1.34 Å, while the fluoropyridine C–F bond is ~1.35 Å. Dihedral angles between rings are critical for assessing planarity (e.g., 5–10° deviation impacts conjugation) .
- Packing Interactions : Halogen bonding (Br···N/F) and π-π stacking (3.5–4.0 Å) stabilize the crystal lattice .
- Validation : Compare experimental data (e.g., monoclinic P2₁/c space group, a = 7.03 Å, b = 7.65 Å, c = 36.94 Å) with computational models (DFT-optimized structures) .
Advanced Research Questions
Q. How can low yields in Suzuki-Miyaura cross-coupling be mitigated?
- Methodological Answer :
- Catalyst Optimization : Replace Pd(PPh₃)₄ with PdCl₂(dppf) for enhanced stability. Use microwave-assisted heating (100°C, 30 min) to accelerate coupling .
- Boronic Acid Handling : Pre-purify 5-fluoropyridine-3-boronic acid via recrystallization (ethanol/water) to remove boroxine impurities .
- Byproduct Analysis : Use LC-MS to identify debrominated byproducts; add radical scavengers (e.g., BHT) to suppress homolytic cleavage .
Q. What computational approaches predict reactivity and regioselectivity?
- Methodological Answer :
- DFT Studies : Calculate Fukui indices to identify electrophilic sites (e.g., pyrazole C5 vs. pyridine C2). Solvent effects (PCM model) refine activation energy predictions for bromination .
- Molecular Dynamics : Simulate transition states for cross-coupling reactions; compare with experimental kinetic data (e.g., Arrhenius plots) .
- Contradiction Resolution : If bromination regioselectivity conflicts (e.g., C5 vs. C3), use NBO analysis to assess hyperconjugative stabilization of intermediates .
Q. How to address contradictory data in bromination reactions?
- Methodological Answer :
- Variable Control : Test brominating agents (NBS vs. Br₂) and solvents (CHCl₃ vs. DMF). Polar solvents favor electrophilic substitution at electron-rich positions .
- In Situ Monitoring : Use Raman spectroscopy to track Br₂ consumption; correlate with HPLC yield data .
- Side Reactions : Characterize dibrominated byproducts via GC-MS and adjust stoichiometry (Br₂:substrate = 1:1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
